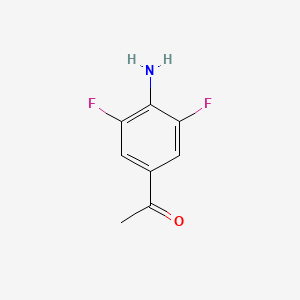

1-(4-Amino-3,5-difluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXEMBDRBECQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610860 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811799-69-6 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Amino-3,5-difluorophenyl)ethanone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone

Executive Summary

This compound is a valuable fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing fluorine atoms ortho to a nucleophilic amino group, make it a sought-after intermediate for the synthesis of complex pharmaceutical agents and functional materials. This guide provides a comprehensive, field-proven synthesis pathway designed for maximum yield, purity, and scalability. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success, ensuring a robust and reproducible outcome for researchers and drug development professionals.

Strategic Overview: Retrosynthetic Analysis

A logical synthesis strategy begins with a retrosynthetic analysis of the target molecule. The primary disconnections identify a Friedel-Crafts acylation as the key carbon-carbon bond-forming step and a protection/deprotection sequence for the sensitive amino group. The analysis reveals 3,5-difluoroaniline as an ideal and commercially available starting material.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthesis Pathway: A Three-Stage Protocol

The forward synthesis is a robust three-step process designed to manage the reactivity of the functional groups and ensure high regioselectivity in the key acylation step.

Caption: Overall workflow for the synthesis pathway.

Stage 1: Amine Protection via N-Acetylation

Expertise & Causality: The amino group of 3,5-difluoroaniline is a powerful activating group but also a Lewis base. In a subsequent Friedel-Crafts acylation, this amine would preferentially coordinate with the Lewis acid catalyst (e.g., aluminum chloride), deactivating the ring towards electrophilic substitution and preventing the desired reaction. Therefore, protection of the amine is mandatory. We select N-acetylation due to its simplicity, high yield, and the fact that the resulting acetamido group remains a potent ortho, para-director for the subsequent acylation step.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3,5-difluoroaniline (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Add a catalytic amount of a base such as pyridine or triethylamine (0.1 eq) to scavenge the acetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield N-(3,5-difluorophenyl)acetamide, typically as a white solid.

Stage 2: Friedel-Crafts Acylation

Expertise & Causality: This is the cornerstone of the synthesis, forming the key aryl-ketone bond. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The reaction of acetyl chloride with a strong Lewis acid, aluminum trichloride (AlCl₃), generates a highly electrophilic acylium ion.[1][2] The acetamido group on our protected aniline directs this electrophile to the positions ortho and para to itself. Due to the steric hindrance from the adjacent fluorine atoms and the acetamido group, the acylation occurs almost exclusively at the less hindered para position, ensuring high regioselectivity. A stoichiometric amount of AlCl₃ is required because the product ketone can also form a complex with the catalyst.[3]

Experimental Protocol:

-

Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and equip it with a magnetic stirrer and a reflux condenser.

-

Suspend anhydrous aluminum trichloride (AlCl₃, 2.5 eq) in a suitable solvent like 1,2-dichloroethane or nitrobenzene.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) to the suspension and stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Add the N-(3,5-difluorophenyl)acetamide (1.0 eq) from Stage 1 portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Very carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

-

Extract the aqueous mixture with ethyl acetate or DCM (3x).

-

Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The crude product, N-(4-acetyl-2,6-difluorophenyl)acetamide, can be purified by recrystallization from ethanol or by column chromatography.

Stage 3: Amine Deprotection via Acid Hydrolysis

Expertise & Causality: The final step is the removal of the acetyl protecting group to unveil the target primary amine. Acid-catalyzed hydrolysis is a standard and efficient method for this transformation. Refluxing in aqueous hydrochloric acid provides the necessary conditions to hydrolyze the amide bond, yielding the hydrochloride salt of the final product. A subsequent basic workup neutralizes the salt to give the free amine.

Experimental Protocol:

-

Place the N-(4-acetyl-2,6-difluorophenyl)acetamide (1.0 eq) from Stage 2 into a round-bottom flask.

-

Add a mixture of ethanol and 6M hydrochloric acid (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and neutralize by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~8-9.

-

The free amine product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Product Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value | Source |

| Molecular Formula | C₈H₇F₂NO | [4] |

| Molecular Weight | 171.15 g/mol | [4] |

| Appearance | Off-white to yellow solid | Typical for this class of compound |

| ¹H NMR | Shifts will vary with solvent. Expect signals for the acetyl methyl protons (singlet, ~2.5 ppm), the aromatic proton (singlet or triplet, ~7.5-7.8 ppm), and the amino protons (broad singlet, ~4-6 ppm). | Standard spectroscopic principles |

| ¹³C NMR | Expect signals for the methyl carbon, aromatic carbons (showing C-F coupling), and the carbonyl carbon (~195 ppm). | Standard spectroscopic principles |

| Mass Spectrometry | [M+H]⁺ = 172.05 | [4] |

Safety and Handling

-

3,5-Difluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a fume hood.[5]

-

Acetic Anhydride & Acetyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.

-

Aluminum Trichloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment (glovebox or under inert gas) and quench with extreme caution.

-

Hydrochloric Acid: Corrosive. Use appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

This guide details a logical and robust three-stage synthesis for this compound, starting from commercially available 3,5-difluoroaniline. The pathway leverages a standard protection-acylation-deprotection strategy, with careful consideration given to the rationale behind each step to ensure high yield and regioselectivity. By adhering to the protocols and safety considerations outlined herein, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical and materials science research.

References

- Vertex AI Search, based on a survey of chemical synthesis literature. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).

- Guidechem. (n.d.). What are the synthesis and applications of 4-Amino-3,5-dichloro-alpha-bromoacetophenone?.

- Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.

- Sigma-Aldrich. (n.d.). 3′,5′-Difluoroacetophenone.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- MDPI. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3).

- PrepChem.com. (n.d.). Synthesis of 3'-amino-4'-fluoro-acetophenone.

- PubMed Central (PMC). (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Google Patents. (2013). CN102924306A - Preparation method for 4-aminoacetophenone.

- Professor Dave Explains. (2018). Friedel-Crafts Acylation.

- The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation.

- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.

- PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 1-(4-Amino-3,5-difluorophenyl)-2-fluoroethanone.

- BenchChem. (2025). Protocol for N-acetylation of 2,4-Difluoroaniline Derivatives.

- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from University of Pittsburgh institutional repository.

- Google Patents. (1999). US5977412A - Process for preparing 3,5-difluoroaniline.

- Connect Journals. (n.d.). Ammonium Chloride as an Effective Catalyst for the Synthesis of Biologically Active Dihydrotetrazolo[1, 5-a]pyrimidine Carboxylates.

- PubChem. (n.d.). 3,5-Difluoroaniline.

Sources

1-(4-Amino-3,5-difluorophenyl)ethanone chemical properties

An In-Depth Technical Guide to 1-(4-Amino-3,5-difluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

This compound, CAS 811799-69-6, is a fluorinated aromatic ketone that serves as a highly valuable building block in modern drug discovery and development.[1][2] Its structure is characterized by an acetophenone core, an activating amino group, and two deactivating fluorine atoms positioned ortho to the amine. This unique electronic arrangement imparts specific reactivity and conformational properties, making it a desirable synthon for creating complex molecules with tailored pharmacological profiles.

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] The 3,5-difluoro substitution pattern, in particular, can profoundly influence the pKa of the adjacent amino group and modulate hydrogen bonding capabilities, which are critical for target engagement. This guide provides an in-depth analysis of the core chemical properties, reactivity, and handling of this key intermediate for researchers and drug development professionals.

Part 1: Core Physicochemical and Structural Properties

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 811799-69-6 | [1] |

| Molecular Formula | C₈H₇F₂NO | [1][5] |

| Molecular Weight | 171.14 g/mol | [1] |

| IUPAC Name | This compound | [6] |

| Density | 1.299 g/cm³ (Predicted) | [7] |

| Boiling Point | 270.6°C at 760 mmHg (Predicted) | [7] |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | CC(=O)C1=CC(F)=C(N)C(F)=C1 | [1] |

Part 2: Synthesis and Purification Workflow

While multiple synthetic routes may be conceived, a common and logical approach involves the Friedel-Crafts acylation of a suitable aniline precursor. The following protocol is an exemplary workflow based on established chemical principles for analogous transformations.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The rationale for this pathway is the direct introduction of the acetyl group onto the pre-functionalized aromatic ring. 2,6-Difluoroaniline is selected as the starting material. The amino group is a strong ortho-, para- director; therefore, acylation is expected to occur at the para position.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C.

-

Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15 minutes to form the acylium ion complex.

-

Substrate Introduction: Dissolve 2,6-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C. Causality Note: This slow, cold addition is critical to control the exothermic reaction and prevent side-product formation.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench it by slowly adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes excess Lewis acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Part 3: Spectral and Structural Characterization

Authenticating the structure of the final compound is paramount. The following are the expected spectral characteristics based on the molecule's functional groups and electronic environment.

-

¹H NMR Spectroscopy:

-

Methyl Protons (-CH₃): A singlet peak is expected around δ 2.5-2.6 ppm.

-

Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 4.0-5.0 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-

Aromatic Protons (-ArH): The two equivalent aromatic protons will appear as a singlet or a narrowly split multiplet (due to coupling with fluorine) in the δ 7.5-7.8 ppm region. The strong electron-withdrawing effect of the acetyl group and fluorine atoms shifts these protons downfield.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A peak is expected in the highly deshielded region of δ 195-200 ppm.

-

Methyl Carbon (-CH₃): A signal should appear in the aliphatic region, around δ 26-28 ppm.

-

Aromatic Carbons: Complex splitting patterns due to C-F coupling are expected. The carbon attached to the acetyl group (C1) would be around δ 130-135 ppm. The carbons bearing the fluorine atoms (C3, C5) will show a large one-bond C-F coupling and appear significantly downfield (δ 150-160 ppm). The carbon with the amino group (C4) would be around δ 140-145 ppm, and the carbons ortho to the acetyl group (C2, C6) would be around δ 115-120 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the 3300-3500 cm⁻¹ region.

-

C=O Stretching: A strong, sharp absorption band for the ketone carbonyl group should be present around 1660-1680 cm⁻¹.

-

C-F Stretching: Strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹, are indicative of the C-F bonds.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 171.14. Common fragmentation patterns would include the loss of a methyl radical ([M-15]⁺) and the loss of an acetyl group ([M-43]⁺).

-

Part 4: Reactivity Profile and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay between its three key functional components: the ketone, the aromatic amine, and the difluorinated phenyl ring.

Caption: Key reactivity sites of this compound.

-

Reactions at the Amino Group: The primary amine is nucleophilic and can undergo standard transformations such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. The electron-withdrawing fluorine atoms ortho to the amine decrease its basicity and nucleophilicity compared to a non-fluorinated analogue like 4-aminoacetophenone.[8][9]

-

Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can undergo reduction to the corresponding alcohol, reductive amination, or form imines/enamines. The electron-withdrawing nature of the ring slightly enhances the electrophilicity of the carbonyl carbon.

-

Reactions on the Aromatic Ring: The ring is significantly influenced by competing electronic effects. The amino group is a powerful activating ortho-, para- director, while the acetyl and fluorine groups are deactivating.[10] Electrophilic aromatic substitution is possible but would likely require forcing conditions. The positions ortho to the amino group are sterically hindered and electronically deactivated by the adjacent fluorine atoms, making substitution at these sites difficult.

Part 5: Applications in Drug Development

This molecule is not an end-product but a strategic intermediate. Its utility lies in its ability to be incorporated into larger, more complex structures.

-

Scaffold for Kinase Inhibitors: The aminophenyl ketone motif is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, while the phenyl ring acts as a scaffold to which other pharmacophoric elements are attached.

-

Synthesis of Heterocycles: The compound is a precursor for various heterocyclic systems. For example, condensation reactions involving the amino and ketone groups can lead to the formation of quinolines, pyrimidines, and other fused ring systems that are prevalent in medicinal chemistry.[11]

-

Fragment-Based Drug Design (FBDD): As a well-defined chemical entity with desirable properties (fluorine substitution), it is an ideal candidate for FBDD screening libraries to identify initial hits against biological targets.

Part 6: Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

-

Handling and Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[1] Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[12]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][13]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Amino-3,5-difluorophenyl)-2-fluoroethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

-

El-Sayed, M. E. A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-(4-AMINO-3-FLUORO-5-IODO-PHENYL)ETHANONE. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chembase. (n.d.). 4-氨基-3,5-二氟苯乙酮. Retrieved from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Patyk-Kaźmierczak, E., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Patyk-Kaźmierczak, E., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate.... IUCr Journals. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved from [Link]

Sources

- 1. 811799-69-6|this compound|BLD Pharm [bldpharm.com]

- 2. 4-AMINO-3,5-DIFLUOROACETOPHENONE | 811799-69-6 [chemicalbook.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H7F2NO | CID 21114306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3,5-difluoroacetophenone - CAS:811799-69-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. 4-氨基-3,5-二氟苯乙酮_密度_沸点_分子量_CAS号【811799-69-6】_化源网 [chemsrc.com]

- 8. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.fr [fishersci.fr]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(4-Amino-3,5-difluorophenyl)ethanone (CAS 811799-69-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Amino-3,5-difluorophenyl)ethanone, a key building block in contemporary medicinal chemistry. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, making it a valuable synthon for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document delves into the synthesis, chemical properties, reactivity, and applications of this compound, offering practical insights and detailed methodologies for its use in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups and influence intermolecular interactions. This compound is a prime example of a fluorinated scaffold that has gained prominence as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring an activating amino group and two deactivating fluorine atoms ortho to it, presents both opportunities and challenges in synthetic chemistry, which this guide will explore.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 811799-69-6 | N/A |

| Molecular Formula | C₈H₇F₂NO | N/A |

| Molecular Weight | 171.15 g/mol | N/A |

| Appearance | Off-white to yellow crystalline solid | N/A |

| Melting Point | Not reported (predicted to be in the range of 100-120 °C) | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | N/A |

| pKa (of the anilinium ion) | Predicted to be lower than aniline (pKa ~4.6) due to the electron-withdrawing fluorine atoms. | N/A |

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated fume hood.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area with copious amounts of water.[1] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Synthesis and Mechanism

The most logical and widely applicable synthetic route to this compound is the Friedel-Crafts acylation of 3,5-difluoroaniline.

Reaction Scheme

Caption: Mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard Friedel-Crafts acylation procedures and should be optimized for specific laboratory conditions.

Materials:

-

3,5-Difluoroaniline

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the suspension with vigorous stirring.

-

Addition of 3,5-Difluoroaniline: After the addition of acetyl chloride is complete, add a solution of 3,5-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.5-7.7 (d, 2H): Aromatic protons ortho to the acetyl group. The doublet splitting is due to coupling with the fluorine atoms.

-

δ 4.0-4.5 (br s, 2H): Protons of the amino group. The chemical shift can vary depending on the concentration and solvent.

-

δ 2.5 (s, 3H): Protons of the methyl group of the acetyl moiety.

¹³C NMR (100 MHz, CDCl₃):

-

δ 195-200: Carbonyl carbon of the acetyl group.

-

δ 150-160 (dd): Aromatic carbons attached to the fluorine atoms (C-F coupling will be observed).

-

δ 140-150: Aromatic carbon attached to the amino group.

-

δ 110-120 (d): Aromatic carbons ortho to the acetyl group (C-F coupling will be observed).

-

δ 105-115: Aromatic carbon attached to the acetyl group.

-

δ 25-30: Methyl carbon of the acetyl group.

Chromatographic Analysis (General Protocol)

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for purity assessment and reaction monitoring.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound shows maximum absorbance (likely in the range of 254-320 nm).

-

Injection Volume: 10 µL.

This method should be optimized for the specific instrument and column used. [3][4][5]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds, most notably kinase inhibitors.

Intermediate in the Synthesis of MAP4K1 Inhibitors

A key application of this compound is in the synthesis of selective inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). MAP4K1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.

A patent by Blueprint Medicines discloses the use of this compound as a starting material for the synthesis of potent and selective MAP4K1 inhibitors. [6][7][8]The general synthetic strategy involves the reaction of the amino group of this compound with a suitable heterocyclic electrophile to construct the core of the inhibitor.

Caption: Role as an intermediate in MAP4K1 inhibitor synthesis.

The presence of the difluoro substitution on the phenyl ring is crucial for modulating the electronic properties and binding interactions of the final inhibitor with the target kinase.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group and the electrophilic ketone.

-

Amino Group Reactivity: The amino group can undergo a variety of reactions, including N-alkylation, N-acylation, and formation of Schiff bases with aldehydes and ketones. [9][10]Its nucleophilicity is somewhat reduced by the electron-withdrawing fluorine atoms.

-

Ketone Reactivity: The carbonyl group can undergo nucleophilic addition reactions, reduction to the corresponding alcohol, and can be a handle for further functionalization of the molecule.

-

Aromatic Ring Reactivity: The aromatic ring is activated by the amino group, but the presence of the two fluorine atoms and the acetyl group makes further electrophilic aromatic substitution challenging.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The unique electronic properties conferred by the difluoro substitution pattern make it an attractive starting material for the development of targeted therapies, particularly kinase inhibitors for oncology. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this versatile compound in their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Characterization Data for Products. Retrieved from [Link]

- Zhang, Y., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.

-

Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

- You, J., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.

-

GlobalData. (2024, August 23). Blueprint Medicines: Patent for Selective MAP4K1 Inhibitors in Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

- Ogoshi, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3291.

- de Souza, A. C. S., et al. (2018). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 23(11), 2854.

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). WO2018215668A1 - Novel inhibitors of map4k1.

- Google Patents. (n.d.). WO2022167627A1 - Map4k1 inhibitors.

- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

- Patyk-Kaźmierczak, E., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (2012, June 7). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2023281417A1 - Pyrimidine compounds for use as map4k1 inhibitors.

-

ResearchGate. (n.d.). Fig. 3 Reaction of cyclic ketones with primary amines a. a Reaction.... Retrieved from [Link]

-

Organic Chemistry Explained. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). EP4305041A1 - Map4k1-inhibitoren.

- Stojković, M. S., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3291.

-

LibreTexts Chemistry. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and.... Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Chemphile Vikrant. (2022, January 7). Reactions Of Aldehydes & Ketones With Ammonia derivatives (Hydrazine,Phenyl hydrazine,semicarbazide) [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2014, July 25). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. agilent.com [agilent.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Blueprint Medicines: Patent for Selective MAP4K1 Inhibitors in Cancer [pharmaceutical-technology.com]

- 7. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 8. WO2022167627A1 - Map4k1 inhibitors - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidation of 1-(4-Amino-3,5-difluorophenyl)ethanone

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. 1-(4-Amino-3,5-difluorophenyl)ethanone, a substituted aromatic ketone, represents a scaffold of significant interest due to the combined electronic and steric properties imparted by its amino and difluoro functionalities. These features can profoundly influence molecular interactions, making it a valuable building block in the synthesis of pharmacologically active compounds and advanced materials. This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, emphasizing not just the acquisition of analytical data, but the logical framework and expert interpretation required to unequivocally confirm its molecular architecture. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of modern structural elucidation methodologies.

Strategic Approach to Structure Confirmation: A Self-Validating Workflow

The structural elucidation of an unknown compound is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and the final, confirmed structure must be consistent with all observations. Our strategy for this compound is built on a foundation of orthogonal analytical techniques, creating a self-validating workflow that enhances the trustworthiness of the final assignment. The logical flow of this process is depicted below.

Caption: A logical workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - Unveiling the Molecular Formula and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and arguably most critical step, as it provides the molecular weight and, with high-resolution instrumentation, the elemental composition of the analyte.

Experimental Protocol (Electron Ionization - EI-MS):

-

A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Data and Interpretation:

For this compound (C₈H₇F₂NO), the high-resolution mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its exact mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₈H₇F₂NO]⁺ | 171.0495 |

The presence of this molecular ion peak immediately provides the elemental formula, a crucial piece of information for the subsequent spectroscopic analysis. The fragmentation pattern in EI-MS is also highly informative. For acetophenones, a characteristic fragmentation is the α-cleavage of the methyl group, leading to the formation of a stable acylium ion.

Table 2: Predicted Key Mass Spectrometry Fragmentation

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 171.05 | Molecular Ion |

| [M - CH₃]⁺ | 156.03 | Loss of a methyl radical from the acetyl group (α-cleavage).[1] |

| [M - CH₃ - CO]⁺ | 128.02 | Subsequent loss of carbon monoxide from the acylium ion. |

This predictable fragmentation pattern provides strong evidence for the presence of an acetophenone-like moiety in the molecule.[1][2]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded.

Expected Data and Interpretation:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. By comparing with known data for similar compounds like p-aminoacetophenone, we can predict the approximate positions of these bands.[3][4][5]

Table 3: Predicted Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Characteristic of primary amines. Two bands are expected. |

| C=O (Ketone) | Stretch | 1660 - 1680 | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Multiple bands are characteristic of the aromatic ring. |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1300 | Strong absorption due to the high polarity of the C-F bond. |

The presence of these distinct absorption bands provides corroborating evidence for the functional groups suggested by the molecular formula.

Part 2: High-Resolution Analysis - Assembling the Structural Puzzle with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, along with 2D correlation experiments, we can piece together the complete atomic connectivity.

Experimental Protocol (NMR Spectroscopy):

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

1D NMR Spectroscopy: The Primary Structural Map

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

Predicted ¹H NMR Spectrum:

-

Aromatic Region: The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet. The electron-donating amino group will shield these protons, while the electron-withdrawing acetyl group and the electronegative fluorine atoms will deshield them. The net effect is a downfield shift into the aromatic region.

-

Amino Protons: The two protons of the amino group will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

-

Methyl Protons: The three protons of the acetyl methyl group are equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons: Due to symmetry, only four distinct aromatic carbon signals are expected. The carbons directly bonded to fluorine will show a large one-bond C-F coupling. The other carbons will also exhibit smaller two- and three-bond couplings to fluorine.

-

Methyl Carbon: The methyl carbon of the acetyl group will appear in the aliphatic region.

¹⁹F NMR Spectroscopy: This is a highly sensitive technique for observing fluorine atoms.[6]

Predicted ¹⁹F NMR Spectrum:

-

The two fluorine atoms are chemically equivalent and will therefore give rise to a single signal. The chemical shift will be influenced by the amino and acetyl substituents.

Table 4: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Key Couplings |

| -CH ₃ | ~2.5 (s, 3H) | ~26 | - | |

| -NH ₂ | ~4.5 (br s, 2H) | - | - | |

| Ar-H | ~7.5 (s, 2H) | ~115 | - | |

| Ar-C -C=O | ~130 | ~130 | - | |

| Ar-C -H | - | ~115 | - | |

| Ar-C -F | - | ~155 | ~-110 | ¹JCF ≈ 240 Hz |

| Ar-C -NH₂ | - | ~140 | - | |

| -C =O | - | ~196 | - |

2D NMR Spectroscopy: Establishing Connectivity

While 1D NMR provides a list of the structural components, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this molecule, no H-H couplings are expected in the aromatic system or with the methyl group, so the COSY spectrum would be expected to be simple and primarily serve to confirm the lack of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7][8]

Expected HSQC Correlations:

-

A cross-peak between the proton signal at ~2.5 ppm and the carbon signal at ~26 ppm, confirming the -CH₃ group.

-

A cross-peak between the aromatic proton signal at ~7.5 ppm and the aromatic carbon signal at ~115 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two or three bonds. It is instrumental in piecing together the molecular skeleton.[7][8]

Expected Key HMBC Correlations:

-

A correlation from the methyl protons (~2.5 ppm) to the carbonyl carbon (~196 ppm) and the aromatic carbon to which the acetyl group is attached (~130 ppm). This firmly establishes the acetyl group and its point of attachment to the ring.

-

A correlation from the aromatic protons (~7.5 ppm) to the carbon bearing the amino group (~140 ppm), the carbon bearing the fluorine (~155 ppm), and the carbon attached to the acetyl group (~130 ppm). These correlations are vital for unambiguously assigning the substitution pattern on the aromatic ring.

Caption: A diagram illustrating the key predicted HMBC correlations for this compound. (Note: A placeholder image is used in the DOT script; in a real report, a chemical structure would be here).

Conclusion: A Unified and Verified Structural Assignment

By systematically applying a suite of orthogonal analytical techniques, we have constructed a comprehensive and self-validating case for the structure of this compound. Mass spectrometry established the molecular formula, while IR spectroscopy confirmed the presence of the key amino and ketone functional groups. The detailed connectivity was then unequivocally determined through a combination of 1D and 2D NMR experiments. The predicted chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra are fully consistent with the proposed structure, and the crucial long-range correlations observed in the HMBC spectrum lock in the precise arrangement of the substituents on the aromatic ring. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a prerequisite for any further research or development involving this compound.

References

-

Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. Retrieved from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

-

YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetophenone, 4'-amino-. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

Sources

- 1. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 2. youtube.com [youtube.com]

- 3. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminoacetophenone(99-92-3) IR Spectrum [chemicalbook.com]

- 5. Acetophenone, 4'-amino- [webbook.nist.gov]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. youtube.com [youtube.com]

A-Z Spectroscopic Guide to 1-(4-Amino-3,5-difluorophenyl)ethanone: Structure, Data, and Interpretation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precise Characterization

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is the bedrock of innovation. 1-(4-Amino-3,5-difluorophenyl)ethanone (CAS 811799-69-6) is a substituted acetophenone derivative.[1][2] Its structure, featuring a combination of an electron-donating amino group and two strongly electron-withdrawing fluorine atoms, makes it an interesting scaffold for medicinal chemistry and a subject for detailed spectroscopic analysis. The interplay of these functional groups significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As a Senior Application Scientist, the aim is not merely to present data, but to provide a cohesive interpretation, explaining the causal relationships between molecular structure and spectral output. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both foundational principles and practical insights for its unambiguous identification.

Molecular Structure and Spectroscopic Implications

The structural features of this compound are pivotal to understanding its spectra. The molecule consists of:

-

An acetyl group (-COCH₃), which gives rise to characteristic signals in both NMR and IR spectroscopy.

-

A para-substituted benzene ring , whose symmetry and substitution pattern dictate the appearance of aromatic signals.

-

An amino group (-NH₂), a strong electron-donating group that influences the chemical shifts of adjacent protons and carbons.

-

Two fluorine atoms ortho to the amino group, which are strongly electronegative and introduce complex spin-spin couplings, particularly visible in NMR spectra.

The combination of these groups creates a unique electronic and magnetic environment that spectroscopic techniques can probe with high fidelity.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Core Principles & Experimental Causality

¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton signal is determined by the electron density around it; electron-withdrawing groups "deshield" protons, moving their signal downfield (higher δ), while electron-donating groups "shield" them, moving them upfield (lower δ). Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets, with the coupling constant (J) providing information on the connectivity and geometry of the molecule.

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent dissolving power for many organic compounds and relatively clean spectral window. However, for compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the proton exchange rate, allowing for the observation of N-H protons and their couplings.

B. Standard Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Data Acquisition: Record the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Parameters: Utilize a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

C. Data Interpretation and Discussion

The ¹H NMR spectrum of this molecule is predicted to show three main signals:

-

Aromatic Protons (H-2, H-6): These two protons are chemically and magnetically equivalent due to the molecule's symmetry. They are located ortho to the acetyl group and meta to the amino group. The strong electron-withdrawing acetyl group would shift them downfield. Crucially, each proton is coupled to the two adjacent fluorine atoms (a ³JH-F coupling). This will split the signal into a triplet . The expected chemical shift is in the range of δ 7.3-7.6 ppm .

-

Acetyl Protons (H-8): The three protons of the methyl group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet . Their position next to a carbonyl group places them in the δ 2.5-2.6 ppm region.[3]

-

Amino Protons (-NH₂): These two protons will typically appear as a broad singlet due to rapid exchange with each other and with trace amounts of water. The electron-donating nature of the amino group and the influence of the ortho fluorine atoms would place this signal around δ 4.5-5.5 ppm . In a very dry solvent, this signal might be sharper.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Influences |

| H-2, H-6 | 7.3 – 7.6 | Triplet (t) | 2H | Deshielded by C=O; Coupled to two F atoms |

| -NH₂ | 4.5 – 5.5 | Broad Singlet (br s) | 2H | Electron-donating group; subject to exchange |

| -COCH₃ (H-8) | 2.5 – 2.6 | Singlet (s) | 3H | Adjacent to carbonyl group |

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Core Principles & Experimental Causality

¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift is highly sensitive to the electronic environment and the hybridization of the carbon. A key feature in this molecule will be the coupling between carbon and fluorine atoms (¹JC-F, ²JC-F, etc.), which splits the carbon signals into multiplets.

-

Experimental Choice: Broadband proton decoupling is standard practice to simplify the spectrum, ensuring each carbon signal appears as a singlet (unless coupled to other nuclei like fluorine). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

B. Standard Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Record the spectrum on a high-field spectrometer (e.g., 100 or 125 MHz) using a standard proton-decoupled pulse sequence.

-

Parameters: A longer acquisition time and a larger number of scans are necessary compared to ¹H NMR.

C. Data Interpretation and Discussion

The ¹³C NMR spectrum will be characterized by strong C-F coupling.

-

Carbonyl Carbon (C-7): The ketone carbonyl carbon is significantly deshielded and will appear far downfield, typically in the δ 195-198 ppm range.[4]

-

Aromatic Carbons:

-

C-3, C-5 (Fluorine-bearing): These carbons will show a very large one-bond coupling to fluorine (¹JC-F ≈ 240-250 Hz), appearing as a doublet . They are highly deshielded by the directly attached fluorine, placing them around δ 150-155 ppm .

-

C-4 (Amino-bearing): This carbon, attached to the electron-donating amino group, will be shielded. It will also exhibit a two-bond coupling to the two fluorine atoms (²JC-F), appearing as a triplet . Expected shift is around δ 135-140 ppm .

-

C-2, C-6: These carbons are adjacent to the acetyl group. They will show a three-bond coupling to the fluorine atoms (³JC-F), appearing as a triplet . Their chemical shift will be in the typical aromatic region, around δ 115-120 ppm .

-

C-1: This carbon, attached to the acetyl group, will be deshielded and will show a four-bond coupling to the fluorine atoms (⁴JC-F), likely a triplet . Expected shift is around δ 125-130 ppm .

-

-

Acetyl Carbon (C-8): The methyl carbon will appear as a sharp singlet in the upfield region, typically around δ 26-27 ppm .[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Key Influences |

| C-7 (C=O) | 195 – 198 | Singlet (or small triplet from ⁴JC-F) | Carbonyl group |

| C-3, C-5 | 150 – 155 | Doublet (d) | Direct attachment to F (large ¹JC-F) |

| C-4 | 135 – 140 | Triplet (t) | Attached to NH₂; two-bond coupling to F |

| C-1 | 125 – 130 | Triplet (t) | Attached to acetyl group; four-bond coupling to F |

| C-2, C-6 | 115 – 120 | Triplet (t) | Three-bond coupling to F |

| C-8 (-CH₃) | 26 – 27 | Singlet | Aliphatic methyl group |

Infrared (IR) Spectroscopy

A. Core Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[5]

-

Experimental Choice: For solid samples, Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique that requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional method.

B. Standard Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

C. Data Interpretation and Discussion

The key diagnostic bands for this compound are:

-

N-H Stretching: The primary amine (-NH₂) will show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[6]

-

C-H Stretching: Aromatic C-H stretches will appear as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band for the ketone carbonyl group is expected. Conjugation with the aromatic ring typically lowers this frequency. The presence of the electron-donating amino group further lowers it, while the electron-withdrawing fluorine atoms may slightly increase it. The net effect should result in a band around 1660-1680 cm⁻¹ .

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear as one or more bands in the 1500-1620 cm⁻¹ region.

-

C-F Stretching: Strong C-F stretching bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 – 3500 | Medium |

| Aromatic C-H Stretch | 3000 – 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 – 3000 | Weak-Medium |

| C=O Stretch (Ketone) | 1660 – 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1500 – 1620 | Medium-Strong |

| C-N Stretch | 1250 – 1350 | Medium |

| C-F Stretch | 1100 – 1300 | Strong |

Mass Spectrometry (MS)

A. Core Principles & Experimental Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

-

Ionization Method: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" mass spectrum. Electrospray Ionization (ESI) is a softer technique often used with High-Resolution Mass Spectrometry (HRMS) to accurately determine the mass of the molecular ion and confirm the elemental formula.

B. Standard Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

-

Ionization: Utilize an appropriate ionization source (e.g., EI or ESI).

-

Mass Analysis: Scan a suitable m/z range to detect the molecular ion and key fragments.

-

High-Resolution MS (HRMS): For precise mass determination, use an ESI source coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

C. Data Interpretation and Discussion

-

Molecular Ion (M⁺): The molecular formula is C₈H₇F₂NO, giving a monoisotopic mass of 171.05 g/mol .[7] The mass spectrum should show a prominent molecular ion peak at m/z = 171 .

-

Key Fragmentation: A characteristic fragmentation pattern for acetophenones is the loss of the methyl group or the acetyl group.

-

[M-15]⁺: Loss of the methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z = 156 . This corresponds to the [H₂N(F)₂C₆H₂CO]⁺ acylium ion.

-

[M-43]⁺: Loss of the acetyl radical (•COCH₃) is less common but could produce a fragment at m/z = 128 , corresponding to the [H₂N(F)₂C₆H₂]⁺ ion.

-

m/z = 43: A peak corresponding to the acetyl cation [CH₃CO]⁺ is also highly probable.

-

Caption: A self-validating workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

The spectroscopic profile of this compound is distinctly defined by its unique combination of functional groups. ¹H and ¹³C NMR spectra are characterized by the triplet splitting patterns arising from H-F and C-F coupling, providing definitive evidence for the difluoro-substitution pattern. IR spectroscopy confirms the presence of the primary amine and conjugated ketone functionalities, while mass spectrometry verifies the molecular weight and primary fragmentation pathways. Together, these techniques provide a robust and complementary dataset, enabling the unambiguous structural confirmation essential for research and development applications.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chembk.com. (2025). 4-氨基-3,5-二氟苯乙酮. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-(4-AMINO-3-FLUORO-5-IODO PHENYL)ETHANONE. Retrieved from [Link]

-

Chemsigma. (n.d.). 4-AMINO-3,5-DIFLUOROACETOPHENONE [811799-69-6]. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubMed. (n.d.). IR-spectroscopic characterization of acetophenone complexes with Fe+, Co+, and Ni+ using free-electron-laser IRMPD. Retrieved from [Link]

-

ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,.... Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 4'-amino-. Retrieved from [Link]

Sources

- 1. 811799-69-6|this compound|BLD Pharm [bldpharm.com]

- 2. 4-AMINO-3,5-DIFLUOROACETOPHENONE | 811799-69-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H7F2NO | CID 21114306 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive NMR Analysis of 1-(4-Amino-3,5-difluorophenyl)ethanone: A Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the key synthetic intermediate, 1-(4-amino-3,5-difluorophenyl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical considerations for the complete structural assignment of this molecule using a suite of modern NMR techniques. We will explore the nuanced effects of the amino, acetyl, and fluoro substituents on the ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants. This guide presents a predicted, high-fidelity spectral analysis and outlines detailed, field-proven protocols for sample preparation, data acquisition, and processing. Through a logical, causality-driven narrative, this whitepaper aims to serve as an authoritative resource for the structural elucidation of this and structurally related fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a vital building block in medicinal chemistry and materials science. The presence of the difluorinated aniline core imparts unique electronic properties and metabolic stability to target molecules, making it a sought-after intermediate in the synthesis of a variety of bioactive compounds. Accurate and unambiguous structural characterization is paramount in any synthetic workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide moves beyond a simple recitation of spectral data. It is designed to provide a deep, mechanistic understanding of why the NMR spectra of this compound appear as they do. We will dissect the interplay of electronic and steric effects of the substituents on the phenyl ring and provide a robust framework for interpreting the resulting one- and two-dimensional NMR data.

Predicted NMR Spectral Analysis

In the absence of publicly available, fully assigned experimental spectra for this compound, this section presents a detailed prediction based on established substituent chemical shift (SCS) effects, empirical data from analogous structures, and fundamental NMR principles. This theoretical analysis provides a strong foundation for researchers to interpret their own experimentally acquired data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting three distinct signals. The symmetry of the molecule dictates that the two aromatic protons are chemically equivalent, as are the two protons of the amino group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -COCH₃ | ~2.5 | Singlet (s) | N/A | The methyl protons are isolated from other protons and thus appear as a singlet. The adjacent carbonyl group is deshielding, shifting the signal downfield. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[1] The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

| Ar-H (H-2, H-6) | ~7.4 | Triplet (t) or Doublet of Doublets (dd) | ³J(H,F) ≈ 8-10 Hz | These protons are chemically equivalent. They will be split by the two adjacent fluorine atoms. The multiplicity will appear as a triplet if the coupling to both fluorine atoms is identical, or a doublet of doublets if they are slightly different. The electron-withdrawing acetyl group and the fluorine atoms will deshield these protons, shifting them downfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton. Due to the molecule's symmetry, only six distinct carbon signals are expected. A key feature will be the large one-bond carbon-fluorine coupling constants (¹J(C,F)).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |

| -C OCH₃ | ~26 | Singlet (s) | N/A | Typical chemical shift for a methyl carbon of an acetyl group. |

| C =O | ~195 | Triplet (t) | ⁴J(C,F) ≈ 2-4 Hz | The carbonyl carbon is significantly deshielded. It will exhibit a small through-bond coupling to the two meta fluorine atoms. |

| C-1 | ~128 | Triplet (t) | ³J(C,F) ≈ 3-5 Hz | The ipso-carbon to the acetyl group. It will show a smaller three-bond coupling to the fluorine atoms. |

| C-2, C-6 | ~115 | Doublet (d) | ²J(C,F) ≈ 15-25 Hz | These carbons are adjacent to the fluorine atoms and will exhibit a two-bond coupling. They are shielded by the ortho amino group and deshielded by the meta fluorine atoms. |

| C-3, C-5 | ~150 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 240-260 Hz, ³J(C,F) ≈ 3-5 Hz | These carbons are directly bonded to the fluorine atoms, resulting in a very large one-bond coupling constant. They are also deshielded by the electronegative fluorine atoms. A smaller three-bond coupling to the other fluorine may also be observed. |

| C-4 | ~135 | Triplet (t) | ²J(C,F) ≈ 10-20 Hz | This carbon is bonded to the amino group and will be coupled to the two ortho fluorine atoms. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will provide valuable information about the electronic environment of the fluorine nuclei and their coupling to the neighboring protons.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Ar-F (F-3, F-5) | -120 to -140 | Triplet (t) or Doublet of Doublets (dd) | ³J(F,H) ≈ 8-10 Hz | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The amino group is electron-donating, which will shield the fluorine nuclei and shift the signal upfield relative to fluorobenzene. The signal will be split by the two ortho protons. |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. Be aware that the chemical shifts, particularly of the -NH₂ protons, can be solvent-dependent.[1]

-

Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-